Pimeloyl chloride

描述

The exact mass of the compound Heptanedioyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

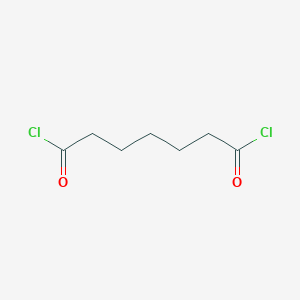

Structure

3D Structure

属性

IUPAC Name |

heptanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c8-6(10)4-2-1-3-5-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIMBOHJGMDKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059721 | |

| Record name | Pimeloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-79-0 | |

| Record name | Heptanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanedioyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pimeloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanedioyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANEDIOYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTY2DS4AQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pimeloyl Chloride from Pimelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pimeloyl chloride from pimelic acid, a critical process for the creation of various chemical intermediates used in research and pharmaceutical development. This document details the primary synthetic routes, experimental protocols, and the role of this compound as a versatile bifunctional linker.

Introduction

This compound, also known as heptanedioyl dichloride, is a di-acyl chloride derived from pimelic acid.[1][2] Its bifunctional nature, with two reactive acyl chloride groups, makes it a valuable reagent in organic synthesis. It serves as a building block for the preparation of a variety of molecules, including polyamides, esters, and other derivatives.[3][4] In the realm of drug development, this compound is particularly important as a crosslinking agent and a linker to conjugate molecules, facilitating the construction of drug delivery systems and other complex bioactive compounds.

Synthetic Methodologies

The conversion of pimelic acid to this compound is most commonly achieved through the use of chlorinating agents that transform the carboxylic acid functional groups into more reactive acyl chlorides. The two predominant reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride Method

The use of thionyl chloride is a well-established and widely used method for the synthesis of acyl chlorides.[1][2] The reaction of pimelic acid with thionyl chloride produces this compound along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[5]

Reaction:

HOOC-(CH₂)₅-COOH + 2 SOCl₂ → ClOC-(CH₂)₅-COCl + 2 SO₂ + 2 HCl

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for this conversion and is often preferred for its milder reaction conditions.[3][4] This method typically requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous and readily removed.[3][4]

Reaction (with DMF catalyst):

HOOC-(CH₂)₅-COOH + 2 (COCl)₂ --(DMF)--> ClOC-(CH₂)₅-COCl + 2 CO₂ + 2 CO + 2 HCl

Quantitative Data

The following tables summarize the key quantitative data for the reagents involved and the product, this compound.

Table 1: Properties of Reactants and Products

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Pimelic Acid | 160.17 | decomposes | 1.29 |

| Thionyl Chloride | 118.97 | 76 | 1.638 |

| Oxalyl Chloride | 126.93 | 63-64 | 1.478 |

| This compound | 197.06 | 113 °C at 5 mmHg | 1.205 |

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Catalyst | Typical Conditions | Typical Yield | Byproducts |

| Thionyl Chloride | Pimelic acid, Thionyl chloride (excess) | None or Pyridine (optional) | Reflux | High (typically >90%) | SO₂, HCl |

| Oxalyl Chloride | Pimelic acid, Oxalyl chloride (~2.1 eq.) | N,N-Dimethylformamide (catalytic) | Room temperature in an inert solvent (e.g., CH₂Cl₂) | High (typically >95%) | CO₂, CO, HCl |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are generalized procedures adapted from established methods for the conversion of dicarboxylic acids to diacyl chlorides.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

-

Pimelic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (optional, e.g., toluene)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous NaOH).

-

To the flask, add pimelic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (at least 2.2 eq, often used as the solvent).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure (bp 113 °C at 5 mmHg).

Protocol 2: Synthesis using Oxalyl Chloride

Materials:

-

Pimelic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer and a gas outlet

-

Syringe and dropping funnel

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a gas outlet connected to an acid gas trap.

-

Suspend pimelic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

-

Slowly add oxalyl chloride (2.1-2.2 eq) to the stirred suspension at room temperature. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours after the addition is complete, or until the gas evolution ceases.

-

The resulting clear solution contains the this compound. The solvent and any remaining volatile byproducts can be removed under reduced pressure to yield the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the conceptual application of this compound.

Applications in Drug Development

This compound's utility in drug development stems from its role as a homobifunctional crosslinker. The seven-carbon aliphatic chain provides a flexible spacer between two reactive acyl chloride groups. This allows for the conjugation of two different molecules or the polymerization of monomers.

-

Polyamide Synthesis for Drug Delivery: this compound can be reacted with diamines to form polyamides. These polymers can be designed to encapsulate therapeutic agents, forming nanoparticles or microparticles for controlled drug release. The properties of the resulting polyamide, such as its biodegradability and drug release profile, can be tuned by the choice of the diamine monomer.

-

Bioconjugation: As depicted in Figure 2, this compound can link a drug molecule to a carrier molecule, such as a polymer or a peptide. This is a common strategy in creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The linker plays a crucial role in the stability and release of the drug at the target site. While this compound itself is a simple hydrocarbon linker, its derivatives can be synthesized to incorporate cleavable bonds (e.g., pH-sensitive or enzyme-labile linkers) for more controlled drug release.

It is important to note that this compound does not directly interact with signaling pathways. Instead, it is a tool for constructing molecules that are designed to modulate these pathways. For instance, it can be used to synthesize a bivalent ligand that can crosslink two receptors on a cell surface, thereby initiating a signaling cascade.

Conclusion

The synthesis of this compound from pimelic acid is a straightforward and high-yielding process, achievable through well-established methods using either thionyl chloride or oxalyl chloride. The choice of reagent may depend on the scale of the reaction and the sensitivity of other functional groups in more complex substrates. The resulting diacyl chloride is a valuable intermediate for researchers in organic synthesis and drug development, offering a versatile platform for the construction of polymers and bioconjugates with potential therapeutic applications. Careful handling and purification are essential to ensure the quality and reactivity of the final product.

References

Pimeloyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimeloyl chloride, also known as heptanedioyl dichloride, is a di-acyl chloride that serves as a versatile bifunctional reagent in organic synthesis.[1][2] Its two reactive acyl chloride groups, separated by a flexible five-carbon chain, allow for its use in a variety of chemical transformations, including polymerization, acylation, and the synthesis of macrocyclic compounds. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[3] A comprehensive summary of its key physical and chemical properties is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀Cl₂O₂ | [1][4][5] |

| Molecular Weight | 197.06 g/mol | [1][4][6] |

| CAS Number | 142-79-0 | [3][4][6] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 113 °C at 5 mmHg | [4][6][7] |

| Melting Point | 103-105 °C | [3][4] |

| Density | 1.205 g/mL at 25 °C | [4][6][7] |

| Refractive Index (n20/D) | 1.469 | [4][6][7] |

| Flash Point | 113 °C | [3][4][6] |

| Solubility | Sparingly soluble (5.1 g/L at 25 °C) | [8] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [3][4] |

Reactivity

As a di-acyl chloride, this compound's reactivity is characterized by the electrophilic nature of its carbonyl carbons, making them susceptible to nucleophilic attack. This reactivity allows for the formation of a wide range of derivatives, including amides, esters, and polymers.

Reaction with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form the corresponding diamides. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and forming the stable amide bond. Due to the bifunctional nature of this compound, this reaction can be used to synthesize polyamides when a diamine is used as the nucleophile.

Reaction with Alcohols (Esterification)

Similar to its reaction with amines, this compound reacts with alcohols to form diesters. This reaction also follows a nucleophilic addition-elimination pathway, where the oxygen atom of the alcohol acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. When a diol is used, this reaction leads to the formation of polyesters.

Hydrolysis

This compound is sensitive to moisture and will hydrolyze to form pimelic acid and hydrochloric acid. This reaction is analogous to the reactions with amines and alcohols, with water acting as the nucleophile. Due to its reactivity with water, it is crucial to handle and store this compound under anhydrous conditions to prevent its degradation.[3][4] The hydrolysis of analogous diacyl chlorides, such as terephthaloyl chloride, is known to be rapid.[9]

Polymerization Reactions

A significant application of this compound is in the synthesis of polymers, particularly polyamides and polyesters, through step-growth polymerization.

-

Polyamide Synthesis: The reaction of this compound with a diamine, such as 1,6-hexanediamine (B7767898), yields a polyamide. This type of polymerization is often carried out as an interfacial polymerization, where the diamine is dissolved in an aqueous phase and the this compound is in an immiscible organic solvent. The polymer forms at the interface of the two layers.[10][11][12][13]

-

Polyester Synthesis: Similarly, polyesters can be synthesized by reacting this compound with a diol, for example, 1,4-butanediol.[14][15] This can be performed via solution polymerization.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized based on the specific substrates and desired products.

General Procedure for Acylation of an Amine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or other analytical techniques.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Interfacial Polymerization for Polyamide Synthesis (Nylon 7,6)

This protocol is adapted from the synthesis of Nylon 6,10.[10][12]

-

Aqueous Phase: Prepare a solution of 1,6-hexanediamine (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (2 equivalents).

-

Organic Phase: Prepare a solution of this compound (1 equivalent) in a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Polymerization: Carefully pour the organic solution onto the aqueous solution in a beaker, taking care to minimize mixing. A polymer film will form at the interface of the two layers.

-

Isolation: Gently grasp the polymer film with forceps and pull it from the beaker. The polymer can be continuously drawn out as a "rope."

-

Washing and Drying: Wash the polymer rope thoroughly with water and then with a solvent like acetone (B3395972) or ethanol (B145695) to aid in drying. Allow the polymer to dry completely.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][8] It is also harmful if inhaled, causing respiratory irritation.[6] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. As it reacts with moisture, it should be stored in a tightly sealed container in a dry environment.[3][4]

Conclusion

This compound is a valuable and highly reactive bifunctional building block in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution with a variety of nucleophiles makes it a key reagent for the synthesis of diamides, diesters, and, notably, polymers such as polyamides and polyesters. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cas 142-79-0,this compound | lookchem [lookchem.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. ピメロイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 142-79-0 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. standring.weebly.com [standring.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]

- 15. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to Heptanedioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heptanedioyl dichloride, a versatile di-acyl chloride reagent. It covers its fundamental chemical identity, physical properties, synthesis, and key applications in research and development, with a particular focus on its relevance to drug discovery.

Chemical Identity and Synonyms

Heptanedioyl dichloride is a chemical compound with the CAS Registry Number 142-79-0 .[1][2][3][4][5][6][7] A deprecated CAS number for this compound is 73451-54-4.[1][3][4] Its IUPAC name is heptanedioyl dichloride.[3][5][7]

Due to its widespread use, it is known by a variety of synonyms. The most common of these are listed below:

Physicochemical Properties

A summary of the key physicochemical properties of Heptanedioyl dichloride is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C7H10Cl2O2[1][2][3] |

| Molecular Weight | 197.06 g/mol [1][2][3] |

| Appearance | Colorless liquid[6][8] |

| Melting Point | 103-105 °C[1][2][4][8] |

| Boiling Point | 113 °C at 5 mmHg[1][2][4][8] |

| Density | 1.205 g/mL at 25 °C[1][2][8] |

| Refractive Index | n20/D 1.469 (lit.)[1][2][8] |

| Solubility | Slightly soluble (5.1 g/L at 25 °C)[6] |

Synthesis of Heptanedioyl Dichloride

Heptanedioyl dichloride can be synthesized from its corresponding dicarboxylic acid, pimelic acid (heptanedioic acid), through a reaction with thionyl chloride.[5] This is a common method for converting carboxylic acids to acyl chlorides.

Applications in Research and Drug Development

Heptanedioyl dichloride serves as a valuable bifunctional linker and building block in organic synthesis. Its two reactive acyl chloride groups allow for the formation of covalent bonds with a variety of nucleophiles, making it a key reagent in the synthesis of more complex molecules.

Key applications include:

-

Synthesis of Bis-acylureas: It is used in coupling reactions with ureas to form bis-acylureas.[1][8]

-

Preparation of Haptens for Antibody Production: Heptanedioyl dichloride is utilized in the preparation of triacetyl-15-pimelate-nivalenol, a hapten required for the production of antibodies against nivalenol (B191977) tetraacetate.[1][8]

-

Synthesis of Macrocyclic Compounds: It undergoes condensation with stannoxanes to form macrocyclic tetralactones.[1][8]

-

Development of Transcription Factor Modulators: This compound has been cited in literature related to the development of novel transcription factor modulators.[5]

The integration of chlorine atoms into molecules is a significant strategy in medicinal chemistry, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[9] Chlorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties. While Heptanedioyl dichloride is primarily a reagent, its utility in synthesizing novel chemical entities underscores its importance in the broader context of drug discovery.

Experimental Protocols

While detailed, step-by-step experimental protocols are highly specific to the desired product, a general reaction condition for the use of Heptanedioyl dichloride has been reported. For instance, a reaction involving Heptanedioyl dichloride can be carried out in the presence of sodium carbonate at a controlled temperature of 0 - 20 °C for approximately 2.5 hours.[1]

The following diagram illustrates a generalized experimental workflow for a reaction involving Heptanedioyl dichloride as a linker.

Safety Information

Heptanedioyl dichloride is a corrosive substance. It causes severe skin burns and eye damage.[3][6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or fume hood.[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Heptanedioyl dichloride|lookchem [lookchem.com]

- 2. Cas 142-79-0,this compound | lookchem [lookchem.com]

- 3. Heptanedioyl dichloride | C7H10Cl2O2 | CID 67341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Heptanedioyl dichloride - C7H10Cl2O2 | CSSB00000032496 [chem-space.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Pimeloyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimeloyl chloride, a di-acyl chloride, is a key bifunctional reagent in organic synthesis, valued for its role in creating complex molecular architectures. Its ability to react with two nucleophiles allows for the formation of various derivatives, making it a versatile building block in the synthesis of polymers, macrocycles, and as a cross-linking agent in various applications, including drug delivery systems. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its applications.

Physicochemical Properties

This compound is a colorless liquid with properties that are crucial for its handling and application in synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀Cl₂O₂ | [1] |

| Linear Formula | ClCO(CH₂)₅COCl | [2] |

| Molecular Weight | 197.06 g/mol | [2] |

| CAS Number | 142-79-0 | [2] |

| Boiling Point | 113 °C at 5 mmHg | |

| Density | 1.205 g/mL at 25 °C | |

| Refractive Index | n20/D 1.469 |

Synthesis of this compound

This compound is most commonly synthesized from pimelic acid through a reaction with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid groups into more reactive acid chloride functionalities.

Experimental Protocol: Synthesis from Pimelic Acid and Thionyl Chloride

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Pimelic acid

-

Thionyl chloride (SOCl₂)

-

Dry solvent (e.g., dichloromethane, if needed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place pimelic acid. The reaction should be conducted under a fume hood due to the release of corrosive and toxic gases (HCl and SO₂).

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the pimelic acid at room temperature with stirring. The reaction is often performed neat (without a solvent).

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure, to yield crude this compound.

-

Purification: The crude product is then purified by fractional distillation under vacuum to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from pimelic acid.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound's bifunctional nature makes it a valuable tool for medicinal chemists and drug development professionals.

-

Cross-linking Agent: It is used to cross-link polymers to form hydrogels and other matrices for controlled drug release. The di-acyl chloride groups can react with functional groups on polymer chains, such as amines or hydroxyls, to create a stable, three-dimensional network.

-

Linker Molecule: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, this compound can be used to synthesize linker molecules that connect the cytotoxic payload to the targeting moiety (e.g., an antibody).

-

Synthesis of Novel Scaffolds: It serves as a starting material for the synthesis of macrocyclic compounds and other complex molecular scaffolds that are of interest in drug discovery for their unique conformational properties and potential to interact with challenging biological targets.

References

An In-depth Technical Guide to the Physical Properties of Pimeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimeloyl chloride, also known as Heptanedioyl dichloride, is a di-acyl chloride with the chemical formula C₇H₁₀Cl₂O₂. As a bifunctional reagent, it is a valuable building block in organic synthesis, particularly in the fields of polymer chemistry and pharmaceutical development. Its two reactive acyl chloride groups allow for the facile formation of ester and amide linkages, making it a common cross-linking agent and a key component in the synthesis of more complex molecules, including macrocycles and various drug scaffolds. A thorough understanding of its physical properties is essential for its safe handling, proper application in synthetic protocols, and the purification of its reaction products. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and logical workflows for its synthesis and application.

Chemical Structure and Identifiers

The structure of this compound consists of a seven-carbon chain with acyl chloride functional groups at both termini.

Caption: 2D Structure of this compound (Heptanedioyl dichloride).

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Heptanedioyl dichloride |

| Synonyms | Pimeloyl dichloride, Pimelic acid dichloride |

| CAS Number | 142-79-0 |

| Molecular Formula | C₇H₁₀Cl₂O₂ |

| Molecular Weight | 197.06 g/mol |

| InChI Key | LVIMBOHJGMDKEJ-UHFFFAOYSA-N |

| SMILES | C(CCC(=O)Cl)CCC(=O)Cl |

Physical Properties

This compound is a colorless liquid at room temperature, possessing a pungent odor characteristic of acyl chlorides. It is highly reactive with water and other nucleophilic solvents.

Table 2: Quantitative Physical Properties

| Property | Value | Conditions |

| Density | 1.205 g/mL | at 25 °C |

| Boiling Point | 113 °C | at 5 mmHg |

| Refractive Index (n_D) | 1.469 | at 20 °C |

| Flash Point | 113 °C | Closed cup |

| Vapor Pressure | 0.0124 mmHg | at 25 °C |

Note on Melting Point

A notable discrepancy exists in numerous chemical databases, which report a melting point of 103-105 °C for this compound.[1][2][3] This value is inconsistent with its observed state as a liquid at room temperature and is chemically implausible. The reported value corresponds precisely to the melting point of its parent dicarboxylic acid, Pimelic acid (103-105 °C).[4][5][6][7][8] This suggests a widespread data entry error that has been propagated across various sources. For comparison, the lower and higher homologous diacyl chlorides, Adipoyl chloride (C6) and Suberoyl chloride (C8), have reported melting points of approximately -1 to -10 °C and 61-62 °C respectively, though data for Suberoyl chloride also varies.[1][9][10][11][12][13][14] Based on these trends, the true melting (freezing) point of this compound is expected to be well below room temperature.

Synthesis and Reactivity

Synthesis Pathway

This compound is most commonly synthesized by treating Pimelic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[15][16] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[15]

Caption: Synthesis of this compound from Pimelic Acid.

General Reactivity

As a di-acyl chloride, this compound undergoes nucleophilic acyl substitution at both carbonyl centers. It reacts vigorously, often exothermically, with nucleophiles. Key reactions include:

-

Hydrolysis: Reacts with water to form Pimelic acid and HCl.

-

Alcoholysis: Reacts with alcohols to form diesters.

-

Aminolysis: Reacts with primary or secondary amines to form diamides.

These reactions make it an effective cross-linker for polymers containing hydroxyl or amine groups and a staple reagent for synthesizing molecules with a heptanedioyl backbone.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is a representative procedure based on the reaction of carboxylic acids with thionyl chloride.[15][17] All operations should be performed in a well-ventilated fume hood using anhydrous conditions.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Preparation: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube is charged with pimelic acid (1.0 eq). An excess of thionyl chloride (e.g., 2.5-3.0 eq) is added, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Reaction: The mixture is heated to a gentle reflux (the boiling point of thionyl chloride is 76 °C). The reaction is monitored by observing the cessation of gas evolution (HCl and SO₂), which are typically vented through a trap. The reaction is usually complete within 2-4 hours.

-

Purification: After cooling the reaction mixture to room temperature, the excess thionyl chloride is carefully removed by distillation at atmospheric pressure. The remaining crude product, a pale yellow to colorless oil, is then purified by fractional distillation under reduced pressure. The fraction corresponding to this compound (b.p. 113 °C at 5 mmHg) is collected.

-

Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Determination of Physical Properties

5.2.1 Boiling Point under Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure and may decompose, its boiling point is determined under vacuum. A micro-scale method is often sufficient.

Caption: Workflow for micro boiling point determination under vacuum.

Methodology:

-

Sample Preparation: A small test tube is filled to a depth of about 1-2 cm with this compound. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube filled with mineral oil or an aluminum block). The apparatus is connected to a vacuum pump and a manometer to monitor the pressure.

-

Measurement: The system is evacuated to the desired pressure. The apparatus is then heated gently. A stream of bubbles will emerge from the capillary tip as trapped air expands. Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

-

Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external pressure, which is visually identified as the exact moment the bubbling stops and the liquid is drawn up into the capillary tube. The pressure is recorded along with the temperature.

5.2.2 Refractive Index

The refractive index is a measure of purity and can be determined using a refractometer. Special care must be taken due to the moisture sensitivity of this compound.

Methodology:

-

Instrument Preparation: Ensure the prism of the Abbe refractometer is clean and dry. Calibrate the instrument using a standard of known refractive index (e.g., distilled water or bromonaphthalene), if necessary. The measurement should be performed at a constant temperature, typically 20 °C, maintained by a circulating water bath.

-

Sample Application: In a dry environment (e.g., under a stream of dry nitrogen), use a dry pipette to apply 1-2 drops of this compound directly to the surface of the lower prism.

-

Measurement: Close the prism assembly immediately to minimize exposure to atmospheric moisture. Allow a moment for thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken (e.g., n_D²⁰ = 1.469).

-

Cleaning: Immediately after the measurement, clean the prisms thoroughly with a suitable anhydrous solvent (e.g., acetone (B3395972) or hexane) and a soft lens tissue.

Applications in Drug Development

This compound's role as a bifunctional linker is highly relevant in drug development. It is used to:

-

Synthesize PROTACs and Molecular Glues: The pimeloyl linker can be used to conjugate a protein-binding ligand and an E3 ligase ligand, forming Proteolysis-Targeting Chimeras (PROTACs).

-

Create Antibody-Drug Conjugates (ADCs): It can be part of a linker system that attaches a cytotoxic payload to an antibody.

-

Develop Novel Biomaterials: Used to cross-link polymers for creating hydrogels or nanoparticles for controlled drug release.

-

Synthesize Enzyme Inhibitors: The seven-carbon backbone can serve as a scaffold to position functional groups for optimal interaction with an enzyme's active site. For instance, derivatives of pimelic acid are involved in the biosynthesis of biotin.[18]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

-

Hazards: Causes severe skin burns and eye damage. It is harmful if swallowed or inhaled, causing irritation to the respiratory tract. Reacts violently with water, releasing corrosive HCl gas.

-

Handling: Must be handled in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, bases, and oxidizing agents. The container should be tightly sealed under an inert atmosphere (nitrogen or argon).

References

- 1. Page loading... [guidechem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Heptanedioyl dichloride|lookchem [lookchem.com]

- 4. Pimelic acid [medbox.iiab.me]

- 5. Pimelic acid - Wikipedia [en.wikipedia.org]

- 6. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pimelic acid [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. SUBEROYL CHLORIDE CAS#: 10027-07-3 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Adipoyl chloride | 111-50-2 [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. labsolu.ca [labsolu.ca]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Pimeloyl Chloride: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and reactivity of pimeloyl chloride in common organic solvents. Due to its high reactivity, traditional quantitative solubility data is often not applicable. Instead, this document focuses on providing a qualitative understanding of solvent compatibility, essential for the successful use of this compound in synthesis and drug development applications. This compound, a di-acyl chloride, is a valuable bifunctional reagent used in various organic syntheses.[1][2] However, its utility is intrinsically linked to its high reactivity, particularly towards solvents.[3][4]

Core Concepts: The Interplay of Reactivity and Solubility

This compound, like other acyl chlorides, is a highly reactive molecule.[4] The electrophilic carbonyl carbons are susceptible to nucleophilic attack, and the chloride ions are excellent leaving groups. This reactivity profile dictates its solubility and stability in organic solvents.

-

Protic vs. Aprotic Solvents: Protic solvents, which contain acidic protons (e.g., water, alcohols, amines), will react vigorously with this compound.[3][5][6] This is not a dissolution process but an irreversible chemical reaction (hydrolysis, alcoholysis, or aminolysis) that consumes the acyl chloride.[7] Therefore, this compound cannot be considered soluble in these solvents; it is reactive.

-

Aprotic Solvents: Aprotic solvents lack acidic protons and are generally non-reactive towards acyl chlorides.[8][9] this compound is considered soluble or miscible in a wide range of dry, aprotic solvents.[5][10] These are the solvents of choice for conducting reactions with this compound.

The general rule is that this compound will be soluble in inert, aprotic organic solvents but will decompose in the presence of protic solvents. The use of anhydrous (dry) solvents is crucial to prevent hydrolysis from trace amounts of water.[11]

Qualitative Solubility and Solvent Compatibility

While precise g/100 mL values are not available, the following table provides a guide to the compatibility of this compound with various organic solvents based on general principles of acyl chloride chemistry.[5][7][10]

| Solvent Class | Examples | Compatibility with this compound |

| Recommended | Dichloromethane (DCM), Chloroform¹, Diethyl ether, Tetrahydrofuran (THF), Benzene, Toluene, Hexane, Acetonitrile | Soluble / Miscible . These aprotic solvents are non-reactive and are the standard choice for reactions involving this compound. Anhydrous conditions are essential.[7][10][12] |

| Use with Caution | Acetone, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Potentially Reactive . While aprotic, these solvents contain nucleophilic oxygen or nitrogen atoms or can have impurities (like water) that may lead to side reactions or degradation over time.[9][11][13] DMF can act as a catalyst or a reactant in some cases. |

| Not Recommended | Water, Alcohols (Methanol, Ethanol), Amines (Primary, Secondary), Carboxylic Acids | Highly Reactive . These protic solvents will react to form pimelic acid, esters, or amides, respectively. They should be avoided unless they are the intended coreactant.[3][5][7] |

¹Note on Chloroform (B151607): Commercial chloroform can be stabilized with small amounts of ethanol, which will react with this compound. For sensitive applications, use stabilizer-free or freshly purified chloroform.[9][11]

Visualizations: Synthesis and Logical Workflows

Synthesis of this compound

This compound is typically synthesized from pimelic acid using a chlorinating agent, such as thionyl chloride (SOCl₂).[1]

Caption: General synthesis pathway for this compound.

Solvent Selection Workflow for this compound

Choosing an appropriate solvent is critical for any reaction involving this compound. This decision tree outlines the logical steps for selecting a suitable solvent.

Caption: Decision workflow for selecting a suitable reaction solvent.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of this compound from pimelic acid using thionyl chloride.

Materials and Equipment:

-

Pimelic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Protect the apparatus from atmospheric moisture using a drying tube.

-

Charging the Flask: Add pimelic acid to the flask.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the pimelic acid at room temperature. The reaction is often performed without an additional solvent, using thionyl chloride as the reagent and solvent.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain reflux with stirring for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The remaining crude this compound can then be purified by vacuum distillation.[14]

Protocol 2: Assessing the Stability of this compound in an Organic Solvent

This protocol provides a method to determine the stability of this compound in a given aprotic solvent over time, which is a practical measure of its suitability for a reaction. The method involves converting the unstable acyl chloride into a stable derivative for analysis.[11]

Materials and Equipment:

-

This compound

-

Test solvent (anhydrous grade)

-

Internal standard (e.g., a stable, non-reactive compound like dodecane)

-

Derivatizing agent: Anhydrous methanol (B129727)

-

Quenching solution: Saturated sodium bicarbonate

-

Extraction solvent: Hexane or ethyl acetate

-

Drying agent: Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Preparation of Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound and an internal standard in the anhydrous test solvent at a known concentration (e.g., 0.1 M).

-

Time Zero (T=0) Sample: Immediately take a small aliquot (e.g., 100 µL) of the stock solution and add it to a vial containing anhydrous methanol (e.g., 1 mL). This rapidly converts the this compound to the stable dimethyl pimelate (B1236862).

-

Incubation: Store the remaining stock solution at the desired reaction temperature (e.g., room temperature).

-

Time-Point Sampling: At predetermined time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw another aliquot (100 µL) from the stock solution and derivatize it with methanol as described in step 2.

-

Sample Workup (for all time points):

-

Allow the derivatization to proceed for 10-15 minutes.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the organic components (dimethyl pimelate and internal standard) with a suitable solvent like hexane.

-

Dry the organic layer with anhydrous sodium sulfate.

-

-

Analysis:

-

Analyze all derivatized samples by GC or GC-MS.

-

Identify the peaks corresponding to dimethyl pimelate and the internal standard.

-

Calculate the peak area ratio of dimethyl pimelate to the internal standard for each time point.

-

A decrease in this ratio over time indicates the degradation of this compound in the test solvent. The rate of degradation provides a quantitative measure of its instability/reactivity in that solvent.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Khan Academy [khanacademy.org]

- 5. byjus.com [byjus.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

- 8. youtube.com [youtube.com]

- 9. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 10. grokipedia.com [grokipedia.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. This compound | 142-79-0 [chemicalbook.com]

An In-Depth Technical Guide to the Handling and Storage of Pimeloyl Chloride

Abstract: Pimeloyl chloride (Heptanedioyl dichloride) is a highly reactive di-acyl chloride that serves as a versatile building block and cross-linking agent in organic synthesis. Its bifunctional nature allows for the straightforward introduction of a seven-carbon aliphatic chain, making it a valuable reagent in the development of novel polymers, macrocycles, and pharmaceutical intermediates.[1][2][3] However, its high reactivity necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential data, safety procedures, experimental considerations, and disposal methods for this compound.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[2][4][5] Its key physical and chemical properties are summarized below. Understanding these properties is fundamental to its safe handling and application in experimental design.

| Property | Value |

| Synonyms | Heptanedioyl dichloride, Pimelic acid dichloride |

| CAS Number | 142-79-0 |

| Molecular Formula | C₇H₁₀Cl₂O₂ |

| Molecular Weight | 197.06 g/mol [1][6] |

| Appearance | Colorless liquid[2][4] |

| Boiling Point | 113 °C at 5 mmHg[1][2][4][7] |

| Melting Point | 103-105 °C (Note: This appears anomalous in some sources and may refer to a derivative or error; it is typically handled as a liquid)[2][4] |

| Density | 1.205 g/mL at 25 °C[1][2][4][7] |

| Refractive Index (n20/D) | 1.469[1][2][4][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1][4] |

| Solubility | Slightly soluble in water (5.1 g/L at 25°C), with decomposition.[5] |

| Vapor Pressure | 0.0124 mmHg at 25 °C[4] |

Safety and Hazard Information

This compound is classified as a corrosive and hazardous substance.[1][5][6] It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. Inhalation, ingestion, or skin contact can cause severe burns and respiratory irritation.[5] Adherence to GHS guidelines is mandatory.

| GHS Hazard Information | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[6] |

| Signal Word | Danger [1][6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[5] H318: Causes serious eye damage.[6] H335: May cause respiratory irritation.[1][5] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][6] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] P310: Immediately call a POISON CENTER or doctor/physician.[6] |

| Hazard Class | 8 (Corrosive Substances)[4] |

| Packing Group | III[4] |

Handling Procedures and Workflow

Due to its hazardous nature, all manipulations of this compound must be performed with strict adherence to safety protocols, utilizing appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All work must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and corrosive HCl gas produced upon contact with atmospheric moisture.

-

Safety Shower/Eyewash Station: Ensure immediate access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles and a face shield.[1]

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, use a full-face respirator with a cartridge suitable for organic vapors and acid gases (e.g., type ABEK EN14387).[1]

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: General workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is critical to maintain the chemical's purity and to prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4] The recommended storage condition is sealed in a dry environment at room temperature.[2][4]

-

Container: Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright. For long-term storage, consider storing under an inert atmosphere, such as argon.[8]

-

Incompatibilities: Store separately from incompatible materials such as:

-

Water and moisture

-

Strong bases (including amines)

-

Alcohols

-

Strong oxidizing agents

-

-

Storage Area: Designate a specific corrosives storage area. The storage class is 8A (Combustible corrosive hazardous materials).[1]

Reactivity and Applications

This compound's reactivity stems from the two electrophilic carbonyl carbons, making it susceptible to nucleophilic acyl substitution. This bifunctionality allows it to act as a linker, forming two new bonds.

General Reaction Scheme

This compound reacts with a variety of nucleophiles to form different d-functionalized heptane (B126788) derivatives. The general reaction involves the displacement of the chloride leaving group by a nucleophile, with the concomitant release of HCl.

Caption: Common reactions of this compound with nucleophiles.

Applications in Research and Development

This compound is utilized in the synthesis of:

-

Bis-acylureas and N,N'-diarylalkanediamides for anion recognition studies.[4]

-

Macrocyclic tetralactones via condensation reactions.[1][2][4]

-

Hapten conjugates , such as triacetyl-15-pimelate-nivalenol, for the production of specific antibodies.[1][2][4]

-

Polymers , where it can be used as a monomer in the production of polyesters and polyamides.

Experimental Protocols

The following are representative protocols. Note: These should be adapted based on the specific substrate and scale of the reaction.

Protocol: General Procedure for Di-acylation of an Alcohol

This protocol details the formation of a di-ester using this compound and a generic primary or secondary alcohol.

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), add the alcohol (2.2 equivalents) to a dry, round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF)).

-

Add a non-nucleophilic base, such as triethylamine (B128534) (2.5 equivalents) or pyridine, to scavenge the HCl byproduct.

-

-

Addition of this compound:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during addition.

-

-

Reaction Monitoring:

-

Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., LC-MS, GC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

Upon completion, cool the mixture to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical di-acylation reaction.

Spill and Waste Management

-

Spill Response:

-

Evacuate the area immediately.

-

Wear full PPE, including respiratory protection.

-

Contain the spill using a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials or water.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste.

-

Ventilate the area and decontaminate the spill site.

-

-

Waste Disposal:

-

This compound and any contaminated materials are considered hazardous waste.

-

Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

-

Unreacted this compound can be slowly quenched by adding it to a stirred, cooled solution of sodium bicarbonate or a similar weak base. This should only be done by trained personnel in a fume hood.

-

References

- 1. This compound 98 142-79-0 [sigmaaldrich.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. Cas 142-79-0,this compound | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 7. This compound | 142-79-0 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

Safety Precautions for Working with Pimeloyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimeloyl chloride (ClCO(CH₂)₅COCl) is a reactive di-acyl chloride widely employed as a chemical intermediate in the synthesis of various organic compounds, including polymers, pharmaceuticals, and other specialty chemicals. Its utility in forming amide and ester linkages makes it a valuable reagent in research and development. However, its reactivity also presents significant health and safety hazards. This in-depth technical guide provides comprehensive safety precautions for handling this compound in a laboratory setting. It covers chemical and physical properties, hazard identification, personal protective equipment, handling and storage procedures, emergency response, and disposal. Additionally, this guide furnishes a detailed experimental protocol for a common reaction involving this compound to illustrate the practical application of these safety measures.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀Cl₂O₂ | [1][2] |

| Molecular Weight | 197.06 g/mol | [1][2] |

| CAS Number | 142-79-0 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 113 °C at 5 mmHg | [1][4] |

| Melting Point | 103-105 °C | [4][5] |

| Density | 1.205 g/mL at 25 °C | [1][4] |

| Flash Point | 113 °C (closed cup) | [1][4] |

| Refractive Index | n20/D 1.469 (lit.) | [1][4] |

| Vapor Pressure | 0.0124 mmHg at 25°C | [4] |

| Solubility | Reacts with water | [6] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and its reactivity, particularly with moisture.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[7]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[7]

Summary of Toxicological Hazards:

| Hazard | Description |

| Corrosivity | Causes severe burns to the skin, eyes, and respiratory tract upon contact.[8] The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[4] |

| Inhalation | Inhalation of vapors or mists may cause respiratory irritation, coughing, shortness of breath, and potentially severe damage to the respiratory system.[4] Symptoms can include spasm, inflammation and edema of the larynx and bronchi, pneumonitis, and pulmonary edema.[4] |

| Skin Contact | Direct contact causes severe skin burns, redness, and pain.[8] |

| Eye Contact | Causes serious eye damage, including burns and potential for permanent vision loss.[8] |

| Ingestion | Ingestion can cause severe burns to the mouth, throat, and stomach. |

| Reactivity | Reacts violently with water, releasing corrosive hydrogen chloride gas.[6] It is also incompatible with strong bases, alcohols, and oxidizing agents.[4] |

Quantitative Toxicity Data:

Specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) data for this compound are not available in the reviewed literature.[4] Given its corrosive properties, it should be treated as a highly toxic substance by all routes of exposure.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specifications | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye damage.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact and chemical burns. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn. | Protects skin from accidental contact. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors (e.g., type ABEK (EN14387) respirator filter) should be used.[1] | Prevents inhalation of corrosive and irritating vapors.[4] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

-

All work with this compound must be conducted in a well-ventilated chemical fume hood.[8]

-

Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[8]

-

Do not breathe vapors or mists.[8]

-

Keep away from sources of ignition. Although it has a high flash point, it is combustible.

-

Use only spark-proof tools and intrinsically safe equipment when handling larger quantities.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

-

Keep the container tightly closed when not in use.

-

This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]

-

Keep containers tightly sealed to prevent contact with moisture.

-

Store in a designated corrosives cabinet.[8]

-

The storage temperature should be at room temperature.[4]

Emergency Procedures

Immediate and appropriate response to an emergency is crucial to minimizing harm.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Fire Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam. DO NOT USE WATER , as it reacts violently with this compound.[8]

-

Firefighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and hydrogen chloride gas.[4]

Accidental Release Measures:

The following diagram outlines the logical workflow for responding to a this compound spill.

Caption: Logical workflow for responding to a this compound spill.

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult with your institution's environmental health and safety (EHS) department and adhere to all federal, state, and local regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain. Contaminated materials from a spill cleanup should be treated as hazardous waste.

Experimental Protocol: Synthesis of Bis-acylureas

The following is a representative experimental protocol for the synthesis of bis-acylureas using this compound, illustrating the application of the safety precautions outlined in this guide. This procedure should be performed by trained personnel in a properly equipped laboratory.

Objective: To synthesize a bis-acylurea by the coupling reaction of a urea (B33335) derivative with this compound.

Materials:

-

Urea derivative (e.g., N-methylurea)

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Organic solvent for extraction (e.g., Ethyl acetate)

Equipment:

-

Dry, round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Schlenk line or nitrogen/argon manifold

-

Syringes

-

Stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for workup and purification

Procedure:

-

Reaction Setup:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

-

In a chemical fume hood, charge a dry round-bottom flask with the urea derivative (2.2 equivalents) and a magnetic stir bar.

-

Add anhydrous solvent (e.g., THF) to the flask via a syringe.

-

Add the tertiary amine base (e.g., triethylamine, 2.2 equivalents) to the suspension.

-

-

Addition of this compound:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

-

Slowly add the this compound solution dropwise to the stirred urea suspension over a period of 15-30 minutes. A precipitate may form.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure bis-acylurea.

-

Safety Considerations for this Protocol:

-

The entire procedure must be conducted in a chemical fume hood.

-

All additions of reagents should be done carefully and slowly, especially the quenching step.

-

Wear the appropriate PPE as detailed in Section 3 throughout the experiment.

-

Ensure that all waste, including aqueous washes and solvent from the rotary evaporator, is collected and disposed of as hazardous waste.

Conclusion

This compound is a valuable reagent in organic synthesis, but its hazardous properties necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of the necessary precautions for its safe handling, storage, and use. Researchers, scientists, and drug development professionals must familiarize themselves with this information and their institution's specific safety policies before working with this chemical. A proactive approach to safety, including proper training, the consistent use of personal protective equipment, and a thorough understanding of emergency procedures, is paramount to ensuring a safe laboratory environment.

References

An In-depth Technical Guide to the Hydrolysis of Pimeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimeloyl chloride, a seven-carbon aliphatic diacyl chloride, is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including polymers and pharmaceutical precursors. Its high reactivity makes it susceptible to hydrolysis, a reaction of critical importance to control in synthetic processes and to understand in the context of its stability and handling. This technical guide provides a comprehensive overview of the hydrolysis of this compound, detailing the reaction mechanism, kinetic and thermodynamic considerations, and experimental protocols for its study. Quantitative data, including reaction rates for analogous compounds, are presented to offer a comparative understanding. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery who work with or encounter this compound and similar reactive intermediates.

Introduction

This compound, with the chemical formula ClCO(CH₂)₅COCl, is a derivative of pimelic acid, a dicarboxylic acid.[1] The presence of two acyl chloride functional groups makes it a bifunctional electrophile, readily participating in reactions with nucleophiles.[2] Among the most common and often unavoidable reactions is its hydrolysis, the reaction with water, which leads to the formation of pimelic acid and hydrochloric acid.[3] Understanding the intricacies of this hydrolysis reaction is paramount for optimizing synthetic yields, ensuring product purity, and establishing safe handling and storage procedures.[4]

This guide delves into the core aspects of this compound hydrolysis, providing a detailed examination of the reaction pathway, kinetic parameters based on analogous diacyl chlorides, and a generalized experimental workflow for monitoring the reaction.

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound proceeds through a well-established nucleophilic addition-elimination mechanism at each acyl chloride group.[2][3] The reaction is typically rapid and exothermic.

The key steps for the hydrolysis of one acyl chloride group are:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a chloride ion is expelled as the leaving group.

-

Deprotonation: A water molecule acts as a base, abstracting a proton from the oxonium ion intermediate to yield the carboxylic acid and a hydronium ion.